molecular formula C12H18BrN3O2 B10913781 (4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone CAS No. 1005584-18-8

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B10913781
CAS No.: 1005584-18-8
M. Wt: 316.19 g/mol
InChI Key: JORZEFPZTNUJEM-UHFFFAOYSA-N
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Description

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a morpholine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and ethyl substituents. The morpholine ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone
  • (4-bromo-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone
  • (4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-diethylmorpholin-4-yl)methanone

Uniqueness

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and ethyl groups on the pyrazole ring, combined with the dimethyl-substituted morpholine ring, makes it a versatile compound for various applications.

Properties

CAS No.

1005584-18-8

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

(4-bromo-2-ethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C12H18BrN3O2/c1-4-16-11(10(13)5-14-16)12(17)15-6-8(2)18-9(3)7-15/h5,8-9H,4,6-7H2,1-3H3

InChI Key

JORZEFPZTNUJEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)N2CC(OC(C2)C)C

Origin of Product

United States

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